

Application Note: 4-Bromo-3-fluoro-2-methylphenol in Advanced Materials Synthesis

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Compound of Interest

Compound Name: 4-Bromo-3-fluoro-2-methylphenol

CAS No.: 1262516-23-3

Cat. No.: B1446474

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Executive Summary

4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) is a highly specialized halogenated building block characterized by a dense substitution pattern (1,2,3,4-tetrasubstituted benzene). Its utility in materials science stems from its unique "Push-Pull-Steric" electronic profile:

- **Electronic Modulation:** The fluorine atom at position 3 exerts a strong inductive withdrawing effect (-I), stabilizing the phenolic moiety and influencing the dielectric anisotropy () of resulting liquid crystals.
- **Reactive Handles:** The bromine at position 4 serves as a pristine site for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of conjugated systems essential for OLEDs and mesogenic cores.
- **Steric Architecture:** The ortho-methyl group (position 2) provides conformational locking and solubility enhancement, critical for preventing aggregation in organic semiconductors and improving the pharmacokinetic profile of bioactive materials.

This guide details the protocols for utilizing this compound as a precursor for Fluorinated Liquid Crystals (LCs) and Bio-Active Functional Materials.

Chemical Profile & Handling

Property	Specification
Chemical Name	4-Bromo-3-fluoro-2-methylphenol
CAS Number	1262516-23-3
Molecular Formula	C ₇ H ₆ BrFO
Molecular Weight	205.02 g/mol
Appearance	White to off-white crystalline solid
Melting Point	65–70 °C (Typical)
Solubility	Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water.
Hazards	Irritant (Skin/Eye).[1][2][3] Handle under fume hood.

Application I: Synthesis of Fluorinated Mesogenic Cores (Liquid Crystals)

Context: Fluorinated biaryls are the gold standard for high-performance Liquid Crystal Displays (LCDs) due to their low viscosity and high resistivity. **4-Bromo-3-fluoro-2-methylphenol** serves as the "head" unit. The fluorine atom creates a transverse dipole moment, essential for negative dielectric anisotropy materials (used in VA-mode displays).

Experimental Logic

We utilize a Suzuki-Miyaura Coupling strategy. The bromine atom is selectively reactive towards boronic acids. The phenolic oxygen is protected first (or alkylated to form the tail) to prevent catalyst poisoning.

Protocol: Synthesis of 4'-Alkyl-3-fluoro-2-methyl-4-hydroxybiphenyl

A workflow to create a smectic/nematic LC core.

Reagents

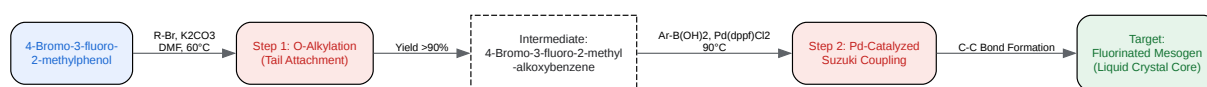
- Substrate: **4-Bromo-3-fluoro-2-methylphenol** (1.0 eq)
- Coupling Partner: 4-Alkylphenylboronic acid (1.2 eq)
- Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
- Base: Potassium Carbonate (), 2.0 M aqueous solution
- Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

- Inertion: Charge a flame-dried 3-neck round bottom flask with the substrate, boronic acid, and base. Cycle with Vacuum (3x).
- Solvation: Add degassed 1,4-Dioxane. Stir until solids are dispersed.
- Catalyst Addition: Add Pd(dppf)Cl₂ under a positive nitrogen stream. The solution typically turns orange/red.
- Reflux: Heat the mixture to 90°C for 12–16 hours.
 - Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting bromide () should disappear.
- Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (2x) and brine (1x). Dry over .

- Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Mechanism & Workflow Diagram:



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Caption: Modular synthesis of fluorinated liquid crystal cores starting from **4-Bromo-3-fluoro-2-methylphenol**.

Application II: Heterocyclic Coupling for Bio-Active Materials

Context: Many advanced materials, particularly in organic electronics and drug delivery, require the coupling of electron-rich phenols to electron-deficient heterocycles. This protocol is adapted from high-value patent literature (e.g., HER2 inhibitors), demonstrating the nucleophilic utility of the sterically crowded phenol.

Experimental Logic

The ortho-methyl group creates steric hindrance around the phenolic oxygen. Standard bases (TEA) may be insufficient. We employ Cesium Carbonate (

) in a polar aprotic solvent (DMA/DMF) to enhance the nucleophilicity of the phenoxide ion via the "Cesium Effect" (poor cation solvation).

Protocol: Nucleophilic Aromatic Substitution ()

Coupling **4-Bromo-3-fluoro-2-methylphenol** to a Chloro-Heterocycle (e.g., Chloropyridine derivative).

Reagents

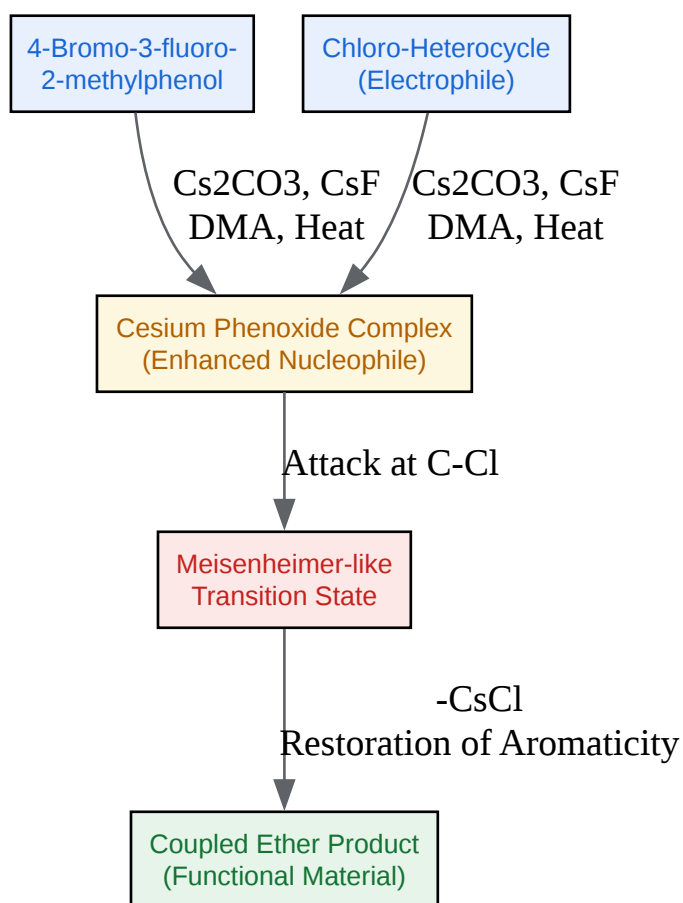
- Nucleophile: **4-Bromo-3-fluoro-2-methylphenol** (1.0 eq)
- Electrophile: 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine (1.05 eq)
- Base: Cesium Carbonate () (2.0 eq)
- Additive: Cesium Fluoride (CsF) (2.0 eq) - Critical for solubility/reactivity enhancement.
- Solvent: Dimethylacetamide (DMA) or NMP.

Step-by-Step Methodology

- Preparation: Dissolve the phenol and the heteroaryl chloride in anhydrous DMA (concentration ~0.5 M).
- Activation: Add

and CsF.
 - Note: CsF is added to assist in deprotonation and stabilize the transition state in fluorinated solvents/reactants.
- Reaction: Heat to 150°C in a sealed pressure vial or under reflux condenser.
 - Time: 4–6 hours. High temperature is required to overcome the steric hindrance of the methyl group.
- Quench: Pour the hot reaction mixture into crushed ice/water. The product often precipitates.
- Isolation: Filter the precipitate. If oil forms, extract with DCM.

Reaction Pathway Diagram:



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Caption: Mechanism of Sterically Hindered SNAr coupling facilitated by Cesium salts.

Critical Analysis & Troubleshooting

Regioselectivity Issues

- Lithium-Halogen Exchange: If using

-BuLi for lithiation, be aware that the Bromine is flanked by a Fluorine. This makes the bromine highly reactive toward exchange. However, the ortho-fluorine also stabilizes the resulting aryl-lithium species, making it a viable route for introducing boronic esters or aldehydes.

- Warning: Do not use temperatures above -78°C for lithiation to avoid benzyne formation (elimination of LiF).

Steric Hindrance

- The 2-Methyl group significantly slows down reactions at the phenolic oxygen compared to non-methylated analogs.
 - Solution: Use higher boiling solvents (DMA, NMP) rather than Acetone/Acetonitrile for ether synthesis.

Data Summary Table

Parameter	Value / Condition	Relevance
pKa (Predicted)	~9.5	Slightly more acidic than o-cresol due to F-induction.
Preferred Coupling	Suzuki-Miyaura	Br bond is weaker than C-F; chemoselective coupling possible.
Thermal Stability	High (< 200°C)	Suitable for high-temp polymerizations.
Dielectric Effect	Negative	Fluorine lateral dipole is key for VA-LCDs.

References

- Patent (GLP-1 Agonists): Heterocyclic GLP-1 Agonists. WO2024169952A1. (2024). Describes the synthesis and characterization of the compound as an intermediate.
- Patent (HER2 Inhibitors): Her2 Mutation Inhibitors.[4] US20230041385A1. (2023). Details the coupling conditions using Cs₂CO₃/CsF.
- Chemical Data: **4-Bromo-3-fluoro-2-methylphenol** Product Page. Sigma-Aldrich / Merck. Accessed Oct 2025.
- Methodology: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (Method 8270D). US EPA. Provides analytical context for phenolic compounds.

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Sources

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- [2. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 4-Bromo-2-methylphenol \(2362-12-1\) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart \[chemchart.com\]](#)
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